molecular formula C7H13N3O B14125243 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine CAS No. 915921-05-0

1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine

Cat. No.: B14125243
CAS No.: 915921-05-0
M. Wt: 155.20 g/mol
InChI Key: ROQUXAGNSSNHLD-UHFFFAOYSA-N
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Description

1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine is a chemical compound belonging to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.

Preparation Methods

The synthesis of 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the cyclization of O-acyl amidoximes, which are generated from the reaction of amidoximes with acid chlorides in a basic medium . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine can be compared with other oxadiazole derivatives, such as:

Properties

CAS No.

915921-05-0

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C7H13N3O/c1-5(2)3-6-9-7(4-8)11-10-6/h5H,3-4,8H2,1-2H3

InChI Key

ROQUXAGNSSNHLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC(=N1)CN

Origin of Product

United States

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